3-Bromo-6-chloro-5-nitro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloro-5-nitro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O2/c8-7-3-1-6(12(13)14)4(9)2-5(3)10-11-7/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYSCNYPUOOGLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290368 | |
| Record name | 3-Bromo-6-chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-41-5 | |
| Record name | 3-Bromo-6-chloro-5-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-chloro-5-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Spectroscopic Studies of Substituted Indazoles
Theoretical Investigations of Indazole Electronic Structure
Theoretical chemistry provides invaluable insights into the molecular properties of complex heterocyclic systems. For substituted indazoles, these investigations are crucial for predicting reactivity, stability, and electronic behavior.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various global reactivity parameters that describe the chemical behavior of a compound. For indazole derivatives, these calculations are often performed using methods like B3LYP with a basis set such as 6-31G++(d,p). researchgate.netdergipark.org.tr
Studies on the closely related compound, 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole, have utilized DFT to calculate key electronic parameters. researchgate.net These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). EHOMO indicates the ability of a molecule to donate electrons, while ELUMO signifies its ability to accept electrons. A small energy gap generally corresponds to higher chemical reactivity.
For 3-Bromo-6-chloro-5-nitro-1H-indazole, it is anticipated that the presence of three electron-withdrawing groups (bromo, chloro, and nitro) would significantly lower the energies of both the HOMO and LUMO orbitals, leading to a distinct electronic profile. The calculated parameters for a similar indazole derivative provide a reasonable approximation of the expected values.
Table 1: Predicted DFT Parameters for this compound based on Analogous Compounds Data extrapolated from studies on related indazole derivatives.
| Parameter | Predicted Value | Significance |
|---|---|---|
| EHOMO (eV) | -9.9 to -10.5 | Indicates a low propensity for electron donation. |
| ELUMO (eV) | -2.5 to -3.0 | Indicates a strong electron-accepting capability. |
| Energy Gap (ΔE) (eV) | 7.0 to 8.0 | Suggests high kinetic stability. |
| Dipole Moment (μ) (Debye) | 4.0 to 5.5 | Reflects significant charge separation due to electronegative substituents. |
Conformational analysis explores the spatial arrangement of atoms in a molecule. For substituted indazoles, a key feature is the planarity of the fused ring system. X-ray crystallography studies on similar compounds, such as 1-Allyl-3-chloro-6-nitro-1H-indazole and 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole, confirm that the indazole core is nearly planar. nih.govnih.gov
A critical conformational aspect for this compound is the orientation of the nitro group relative to the indazole ring. In related structures, the nitro group is observed to be nearly coplanar with the fused ring system. nih.govnih.gov This planarity is due to the stabilizing effects of resonance between the nitro group and the aromatic system. Molecular modeling would predict a similar low-energy conformation for this compound, with a small dihedral angle between the plane of the nitro group and the plane of the indazole ring.
Table 2: Predicted Conformational Parameters for this compound Based on crystallographic data of analogous molecules. nih.govnih.gov
| Parameter | Predicted Value | Description |
|---|---|---|
| Indazole Ring System RMS Deviation | ~0.005 Å | Indicates a high degree of planarity for the bicyclic core. |
| Nitro Group Dihedral Angle | < 5° | The angle between the plane of the NO₂ group and the plane of the indazole ring, suggesting near coplanarity. |
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are essential for verifying the structure of newly synthesized compounds. Each method provides unique information about the molecular framework and functional groups present.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the ¹H and ¹³C NMR spectra would show characteristic signals. Based on data for 3-Bromo-6-chloro-1H-indazole chemicalbook.com and the known effects of a nitro substituent, the expected chemical shifts can be predicted. The strongly electron-withdrawing nitro group at the C5 position would cause a significant downfield shift for the adjacent aromatic protons (H4 and H7).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values based on known data for similar indazole structures. chemicalbook.com
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-H | 13.0 - 14.0 | - |
| C3 | - | ~145 |
| C4 | 8.0 - 8.2 | ~120 |
| C5 | - | ~140 |
| C6 | - | ~128 |
| C7 | 7.8 - 8.0 | ~115 |
| C3a | - | ~125 |
| C7a | - | ~142 |
Mass spectrometry provides information about the mass and molecular formula of a compound. For this compound (C₇H₃BrClN₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would display a characteristic molecular ion peak [M]⁺ with a distinctive isotopic pattern due to the presence of bromine and chlorine atoms. Common fragmentation pathways would include the loss of the nitro group (NO₂), followed by the sequential loss of halogen atoms.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z Value | Identity |
|---|---|---|
| [M]⁺ | 274.9/276.9/278.9 | Molecular Ion (showing Br/Cl isotope pattern) |
| [M - NO₂]⁺ | 228.9/230.9/232.9 | Loss of nitro group |
| [M - Br]⁺ | 196.0/198.0 | Loss of bromine atom |
| [M - Cl]⁺ | 240.0/242.0 | Loss of chlorine atom |
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. These include a broad peak for the N-H stretch, sharp peaks in the aromatic region, and two strong, distinct peaks corresponding to the symmetric and asymmetric stretching of the nitro group.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the indazole ring, enhanced by the chromophoric nitro group, would result in characteristic absorption maxima in the UV-Vis spectrum.
Table 5: Predicted IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopy | Region/Wavenumber (cm⁻¹) or Wavelength (nm) | Assignment |
|---|---|---|
| IR | 3300 - 3100 | N-H stretch |
| 1620 - 1580 | C=C aromatic stretch | |
| 1550 - 1520 | Asymmetric NO₂ stretch | |
| 1360 - 1330 | Symmetric NO₂ stretch | |
| UV-Vis | ~250 - 270 nm | π → π* transition |
| ~320 - 350 nm | n → π* transition (associated with nitro group) |
Information regarding "this compound" is not available.
Extensive research has been conducted to gather information on the chemical compound "this compound," with a specific focus on its computational, spectroscopic, and crystallographic properties. However, no specific data or research articles corresponding to this exact molecule could be located.
While the search yielded information on several related indazole derivatives, such as "3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole" and various "3-chloro-6-nitro-1H-indazole" derivatives, this information does not directly address the subject of the requested article. nih.govnih.govresearchgate.net Adhering to the strict instructional requirements to focus solely on "this compound," it is not possible to generate the requested scientific article.
Therefore, the sections on Computational and Spectroscopic Studies and X-ray Crystallography of Indazole Derivatives for the specified compound cannot be provided.
Compound Names Mentioned
Pharmacological and Biological Research Applications of Indazole Derivatives Excluding Clinical Data
Indazoles as Scaffolds in Antimicrobial Research
The indazole core structure is a key feature in the development of new antimicrobial agents. Its derivatives, particularly those containing a nitro group, have shown significant promise in preclinical research against a variety of pathogens.
Nitroindazole derivatives have been a major focus of research for their potent activity against several protozoan parasites. nih.gov The addition of a nitro group, often at the 5-position of the indazole ring, is considered crucial for their parasiticidal effects. semanticscholar.orgnih.gov These compounds have demonstrated effectiveness against parasites responsible for significant human diseases. nih.govnih.govsemanticscholar.orgresearchgate.net
Numerous studies have highlighted the efficacy of 5-nitroindazole (B105863) derivatives against Trypanosoma cruzi, the parasite that causes Chagas disease. semanticscholar.orgnih.gov These compounds have shown potent activity against both the extracellular epimastigote (replicative form in the insect vector) and the intracellular amastigote (replicative form in humans) stages of the parasite. nih.govnih.gov
In one study, a series of 1,2-disubstituted 5-nitroindazolinones were tested against the drug-susceptible Tulahuen and CL strains, as well as the moderately drug-resistant Y strain of T. cruzi. nih.gov Several derivatives exhibited superior activity compared to the reference drug, benznidazole. For instance, derivative 16 (1-(2-aminoethyl)-2-benzyl-5-nitroindazolin-3-one) was particularly active against intracellular amastigotes of the Y strain, with an IC₅₀ value of 0.41 µM, significantly lower than that of benznidazole. nih.gov Another compound, 5a (5-nitro-2-picolyl-indazolin-3-one), showed an IC₅₀ of 1.1 µM against epimastigotes and 5.4 µM against trypomastigotes of the Dm28c strain. semanticscholar.org
Further research on another series of 5-nitroindazole derivatives demonstrated that compounds with electron-withdrawing substituents on the N-2 benzyl (B1604629) moiety had a positive impact on trypanocidal activity. nih.gov Derivatives 12 and 17 from this series showed noteworthy activity against amastigotes, with IC₅₀ values below 7 µM and high selectivity indices. nih.gov
**Table 1: In Vitro Trypanocidal Activity of Selected Nitroindazole Derivatives against *T. cruzi***
| Compound | Parasite Stage | Strain | IC₅₀ (µM) | Reference Drug (Benznidazole) IC₅₀ (µM) |
|---|---|---|---|---|
| Derivative 16 | Intracellular Amastigotes | Y | 0.41 | >1.9 |
| Compound 5a | Epimastigotes | Dm28c | 1.1 | - |
| Compound 5a | Trypomastigotes | Dm28c | 5.4 | - |
| Derivative 11 | Epimastigotes | - | 8.75 | 25.22 |
| Derivative 12 | Epimastigotes | - | 1.00 | 25.22 |
| Derivative 17 | Epimastigotes | - | 1.00 | 25.22 |
| Derivative 12 | Amastigotes | - | < 7 | 0.57 |
| Derivative 17 | Amastigotes | - | < 7 | 0.57 |
Data sourced from multiple studies. semanticscholar.orgnih.govnih.gov
The therapeutic potential of nitroindazole derivatives also extends to Leishmania species, the causative agents of leishmaniasis. nih.govnih.govsemanticscholar.orgresearchgate.net Research has demonstrated that these compounds can effectively inhibit the growth of both the promastigote (in the insect vector) and amastigote (in the human host) forms of the parasite. nih.govnih.govsemanticscholar.orgresearchgate.net
A study evaluating twenty 2-benzyl-5-nitroindazolin-3-one derivatives against Leishmania amazonensis found several compounds with potent and selective activity. nih.govnih.govresearchgate.net Four of the tested compounds were as active as the reference drug Amphotericin B against intracellular amastigotes. nih.govresearchgate.net The most promising compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate (B1210297), exhibited an IC₅₀ of 0.46 µM against amastigotes and a high selectivity index of 875. nih.govresearchgate.net Structure-activity relationship (SAR) analysis revealed that hydrophilic fragments at position 1 of the indazole ring were key to improving the selectivity of these compounds. nih.govnih.govsemanticscholar.orgresearchgate.net
**Table 2: In Vitro Antileishmanial Activity of 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate against *L. amazonensis***
| Parasite Stage | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| Amastigotes | 0.46 ± 0.01 | 875 |
Data sourced from a study on 2-benzyl-5-nitroindazolin-3-one derivatives. nih.govresearchgate.net
The primary proposed mechanism of action for the antiprotozoal effects of nitroindazole derivatives involves the generation of oxidative stress within the parasite. semanticscholar.orgnih.gov This process is believed to be initiated by the reduction of the nitro group on the indazole scaffold, a reaction catalyzed by parasitic nitroreductases (NTRs), such as T. cruzi nitroreductase (TcNTR). semanticscholar.orgnih.govmdpi.com
This bioreduction process generates highly reactive species, including nitroso intermediates, hydroxylamine (B1172632), and other radical species. semanticscholar.orgmdpi.commdpi.com These reactive oxygen species (ROS) and reactive nitrogen species (RNS) disrupt cellular homeostasis, causing damage to vital macromolecules like DNA and proteins, ultimately leading to parasite death, often through apoptosis. semanticscholar.orgmdpi.com The less negative reduction potentials of some 5-nitroindazolinones are thought to indicate a greater capacity to generate oxidative stress in T. cruzi. nih.gov This mechanism is considered critical for the trypanocidal activity of these compounds. semanticscholar.orgnih.gov
Indazole derivatives are also being investigated for their potential as antibacterial agents, including as inhibitors of novel bacterial targets to combat antibiotic resistance. mdpi.comnih.govnih.gov
One emerging strategy to combat antimicrobial resistance is the use of non-antibacterial compounds that potentiate the effects of existing antibiotics. mdpi.comnih.gov These "antibiotic potentiators" can block bacterial defense pathways, such as the production of hydrogen sulfide (B99878) (H₂S), which protects bacteria from oxidative stress. mdpi.com
Cystathionine γ-lyase (CGL) has been identified as a primary H₂S-producing enzyme in major pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comnih.govmdpi.comscispace.com Inhibition of CGL can significantly enhance bacterial sensitivity to antibiotics. nih.govscispace.com Research has explored 6-bromoindazole-based derivatives as potential inhibitors of bacterial CGL. mdpi.comnih.gov Synthetic methods have been developed for new 6-bromoindazole analogs that can be assessed for their ability to potentiate the antimicrobial activity of antibiotics like gentamicin. mdpi.comnih.gov While specific inhibitory concentration data for a 3-bromo-6-chloro-5-nitro-1H-indazole is not detailed in this context, the broader class of substituted indazoles is recognized for its potential in this area. mdpi.comnih.gov
Antibacterial Properties of Indazole-Based Compounds
Indazoles in Neuroinflammation and Neuroprotection Research
Indazole derivatives have emerged as a significant area of investigation in the fields of neuroinflammation and neuroprotection. Researchers are particularly interested in their potential to modulate key biological pathways implicated in neurological damage and repair, offering novel avenues for therapeutic exploration in conditions characterized by inflammation and demyelination.
Chloroindazole Analogues as Estrogen Receptor Modulators (ERβ)
A notable area of research focuses on chloroindazole analogues as selective estrogen receptor β (ERβ) modulators. nih.govresearchgate.netacs.org The ERβ is a key pharmaceutical target, and developing ligands with high selectivity for this receptor subtype is of great interest. acs.org A series of nonsteroidal compounds with a phenyl-2H-indazole core have been synthesized, demonstrating that substituents at the C-3 position significantly influence their binding affinity and selectivity for ERβ. acs.org Specifically, compounds with polar or polarizable groups like halogens, trifluoromethyl, or nitrile at this position exhibit high affinity and selectivity for ERβ, with some showing binding affinities comparable to estradiol (B170435) and over 100-fold selectivity for ERβ over ERα. acs.org
One such selective ERβ ligand, chloroindazole (IndCl), has shown considerable promise in preclinical studies. nih.govresearchgate.net To further optimize its therapeutic potential, novel analogues of IndCl have been developed and screened for their efficacy. nih.govresearchgate.net These analogues aim to enhance the beneficial effects of ERβ modulation, which include promoting remyelination and reducing inflammatory cytokines in the central nervous system. nih.govresearchgate.net The development of these chloroindazole analogues represents a targeted approach to harness the neuroprotective and immunomodulatory functions of ERβ. nih.govresearchgate.net
| Chloroindazole Analogue | Observed In Vitro Effect on Oligodendrocyte Progenitor Cells | Reference |
| IndCl-o-chloro | Induced proliferation and differentiation equivalent to chloroindazole (IndCl) | nih.gov |
| IndCl-o-methyl | Induced proliferation and differentiation equivalent to chloroindazole (IndCl) | nih.gov |
Studies on Remyelination Mechanisms in Demyelinating Models (e.g., Experimental Autoimmune Encephalomyelitis)
The potential of chloroindazole analogues to promote remyelination has been investigated in experimental autoimmune encephalomyelitis (EAE), a widely used mouse model for multiple sclerosis. nih.govresearchgate.netnih.gov In these studies, the administration of chloroindazole and its analogues has been shown to ameliorate the severity of the disease. nih.govresearchgate.net
| Analogue | Effect on Myelination in EAE Model | Functional Outcome | Reference |
| IndCl-o-chloro | Increased mature oligodendrocytes and improved overall myelination | Larger N1 component amplitude in compound action potential recordings | nih.gov |
| IndCl-o-methyl | Increased mature oligodendrocytes and improved overall myelination | Larger N1 component amplitude in compound action potential recordings | nih.gov |
Immunomodulatory Effects of Indazole Derivatives
Furthermore, some analogues, like IndCl-o-methyl, have been observed to decrease peripheral levels of interleukin-17 (IL-17), a key cytokine in the pathogenesis of autoimmune diseases. nih.gov Interestingly, chloroindazole and its analogues also upregulate the expression of the chemokine CXCL1, which is associated with developmental oligodendrogenesis, suggesting a dual mechanism of action that both dampens detrimental immune responses and fosters a pro-regenerative environment. nih.govsciencedaily.com Some indazole derivatives have also been noted for their ability to inhibit cyclooxygenase-2 and pro-inflammatory cytokines like Tumor Necrosis Factor-α. nih.govresearchgate.net
Indazoles as Kinase Inhibitors and Anti-proliferative Agents
The indazole scaffold is a prominent feature in the design of kinase inhibitors, which are crucial in cancer research due to the central role of kinases in cell signaling pathways that regulate proliferation, survival, and migration. rsc.orggoogle.com
Research on Akt Kinase Inhibition by Indazole Derivatives
The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer cells, making it a prime target for anti-cancer drug development. nih.gov A series of 3-amino-1H-indazole derivatives have been synthesized and evaluated for their ability to inhibit this pathway. nih.gov One particular compound, W24, demonstrated broad-spectrum antiproliferative activity against several cancer cell lines, with IC50 values in the low micromolar range. nih.gov Mechanistic studies revealed that W24 inhibits cell proliferation by affecting DNA synthesis and inducing G2/M cell cycle arrest and apoptosis. nih.gov It also modulates the levels of proteins involved in cell cycle control and apoptosis, such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, W24 was found to inhibit the migration and invasion of cancer cells. nih.gov
In a different approach, a chemical genetics strategy has been employed to develop highly selective ATP competitive Akt inhibitors based on an indazole scaffold. nih.gov This work was initiated to understand the paradoxical hyperphosphorylation of Akt that can be induced by some ATP competitive inhibitors. nih.gov By modifying the A-443654 indazole scaffold, researchers aimed to create inhibitors specific to engineered Akt isoforms, allowing for a more precise dissection of Akt signaling. nih.gov
| Indazole Derivative | Target Pathway | Observed Anti-proliferative Activity | Reference |
| W24 | PI3K/AKT/mTOR | IC50 values of 0.43-3.88 μM against HT-29, MCF-7, A-549, and HGC-27 cancer cells | nih.gov |
| A-443654 Analogue | Akt | Potent inhibition of Akt with a Ki of 160 pM for Akt1 | nih.gov |
Indazoles as Inhibitors of Other Kinase Targets (e.g., VEGFR-2, Trk, Polo-like kinase 4)
The versatility of the indazole core has led to its incorporation into inhibitors targeting a range of other kinases implicated in cancer. rsc.org
VEGFR-2: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govresearchgate.net Several indazole derivatives have been designed as potent VEGFR-2 inhibitors. nih.gov One such compound, designated as compound 30, was found to inhibit VEGFR-2 with a very low IC50 of 1.24 nM and demonstrated significant anti-angiogenic activity in human umbilical vein endothelial cell (HUVEC) models and in a zebrafish model. nih.gov
Trk: Tropomyosin receptor kinases (TRKs) are targets in cancers with NTRK gene fusions. researchgate.netnih.gov While first-generation TRK inhibitors are effective, acquired resistance is a clinical challenge. nih.gov Researchers have developed second-generation indazole-based TRK inhibitors to overcome this resistance. researchgate.netnih.gov For instance, compound B31 showed potent antiproliferative activity against cell lines with TRK resistance mutations. nih.gov Similarly, compound 40l was developed as a type II TRK inhibitor that also demonstrated significant activity against resistant cell lines. nih.gov
Polo-like kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis. nih.govacs.org A search for potent and selective PLK4 inhibitors led to the discovery of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, which have potent antiproliferative effects. nih.gov Further optimization of this series led to the development of compounds like CFI-400437, which showed promise in xenograft studies. nih.govresearchgate.net
| Indazole-based Inhibitor | Kinase Target | Key Research Finding | Reference |
| Compound 30 | VEGFR-2 | IC50 of 1.24 nM; significant anti-angiogenic activity | nih.gov |
| Compound B31 | TRK | Potent activity against TRK resistance mutations (IC50 of 9.9 nM against TRKA G667C) | nih.gov |
| Compound 40l | TRK | Potent type II inhibitor active against acquired resistance mutations | nih.gov |
| CFI-400437 | PLK4 | Nanomolar inhibition of PLK4 and potent antiproliferative activity | nih.govresearchgate.net |
No Research Data Found for this compound
Extensive searches of scientific literature and research databases have yielded no specific studies on the in vitro antineoplastic activity, xanthine (B1682287) oxidase inhibitory properties, or nitric oxide synthase inhibitory effects of the chemical compound This compound .
While research exists on the biological activities of various indazole derivatives, the specific compound requested in the article outline does not appear to have been evaluated for the specified pharmacological applications in publicly available scientific literature. For instance, studies have been conducted on related compounds such as 3-bromo-7-nitroindazole (B43493) and various 6-nitroindazole (B21905) derivatives in the context of nitric oxide synthase inhibition. nih.govnih.govresearchgate.net Additionally, the broader class of indazole derivatives has been investigated for potential anticancer properties. researchgate.netsioc-journal.cnnih.govnih.gov However, this body of research does not extend to the precise molecule of interest, This compound .
Similarly, literature on xanthine oxidase inhibition focuses on other classes of molecules, such as flavonoids and purine (B94841) analogs, with no mention of the specified indazole compound. mdpi.comnih.govnih.gov
Therefore, due to the absence of research data for This compound within the scope of the requested outline, it is not possible to generate the specified scientific article.
Structure Activity Relationship Sar Studies of Substituted Indazoles
Impact of Halogen Substituents on Biological Activity and Selectivity
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. In 3-Bromo-6-chloro-5-nitro-1H-indazole, the presence of two different halogens at specific positions has a profound impact on its biological activity.
Influence of Bromine at C3
The C3 position of the indazole ring is a critical site for substitution, and the introduction of a bromine atom at this position significantly influences the molecule's reactivity and biological interactions. Bromine, being a large and polarizable atom, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, thereby enhancing binding affinity.
Research on related bromo-indazoles has demonstrated that the C3-bromo group can serve as a key synthetic handle for further functionalization, allowing for the introduction of diverse chemical moieties to probe the binding pocket of a target protein. nih.gov For instance, in a study on the bromination of indazoles, 3-bromoindazoles were highlighted as versatile building blocks for the synthesis of pharmaceutical intermediates. nih.gov The electron-withdrawing nature of bromine can also influence the acidity of the N-H bond of the indazole ring, which can be crucial for its interaction with biological targets.
Effects of Chlorine at C6
The chlorine atom at the C6 position of the indazole ring plays a significant role in modulating the electronic properties and lipophilicity of the entire molecule. The substitution of a chlorine atom on the benzene (B151609) ring of the indazole scaffold has been shown to be important for the activity of several kinase inhibitors.
In a study of 3-chloro-6-nitro-1H-indazole derivatives, the chloro and nitro substituents were found to be key for their antileishmanial activity. nih.gov The chlorine atom at C6, in conjunction with the nitro group at C5, creates a distinct electronic environment on the benzene portion of the molecule, which can influence its interaction with specific amino acid residues in a target protein. This substitution pattern has been explored in the design of inhibitors for various enzymes, where the chlorine atom often occupies a hydrophobic pocket.
Role of the Nitro Group at C5 in SAR
The nitro group at the C5 position is a strong electron-withdrawing group and a key determinant of the biological activity of this compound. The presence of a nitro group on an aromatic ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
Studies on 5-nitroindazole (B105863) derivatives have shown that the nitro group is crucial for a range of biological activities, including trichomonacidal, antichagasic, and antineoplastic properties. researchgate.net The potent bioactivity of these compounds is often attributed to the reduction of the nitro group within the target cell, leading to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates that can covalently modify biological macromolecules. In the context of this compound, the C5-nitro group, in combination with the adjacent C6-chloro atom, likely plays a critical role in defining its target specificity and potency. Research on 1-aryl-5-nitro-1H-indazoles has also highlighted the importance of the nitro group in facilitating certain chemical reactions for the synthesis of these compounds. researchgate.net
Significance of Substituents at N1 and N2 Positions
The biological activity of indazole derivatives is often highly dependent on the nature and position of the substituent on the indazole nitrogen. For example, in the development of certain kinase inhibitors, substitution at the N1 position with specific groups has been shown to be essential for potent activity. Conversely, for other targets, N2 substitution is preferred. The choice between N1 and N2 substitution is a critical aspect of the design of indazole-based drugs and can lead to significant differences in selectivity and potency.
QSAR Modeling and Predictive Studies for Indazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For indazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their activity.
Table 1: Summary of Substituent Effects on the Biological Activity of Indazole Derivatives
| Substituent Position | Substituent | General Impact on Biological Activity | Potential Interactions | References |
| C3 | Bromine | Can enhance binding affinity through halogen bonding; acts as a synthetic handle for further modification. | Halogen bonding, steric interactions. | nih.gov |
| C6 | Chlorine | Modulates electronic properties and lipophilicity; often occupies hydrophobic pockets in target proteins. | Hydrophobic interactions, electronic effects. | nih.gov |
| C5 | Nitro Group | Strong electron-withdrawing group, often crucial for potent bioactivity through metabolic activation. | Formation of reactive intermediates, hydrogen bonding. | researchgate.netresearchgate.net |
| N1/N2 | Various Alkyl/Aryl | Determines tautomeric form and overall 3D shape; critical for target-specific binding and selectivity. | Steric and electronic interactions within the binding site. |
Design Principles for Optimized Indazole Analogues
The SAR data for this compound and related compounds provide a foundation for the rational design of optimized analogues with improved potency, selectivity, and pharmacokinetic properties. Key design principles include:
Fine-tuning Halogen Substitution: Replacing the C3-bromo or C6-chloro with other halogens (e.g., fluorine or iodine) or with different functional groups can modulate lipophilicity and binding interactions.
Modifying the Nitro Group: While essential for activity, the nitro group can sometimes lead to toxicity. Replacing it with other electron-withdrawing groups, such as a cyano or a sulfone group, could potentially retain activity while improving the safety profile.
Exploring N1 and N2 Substitutions: Introducing a variety of substituents at the N1 and N2 positions is a well-established strategy for optimizing the activity and selectivity of indazole-based compounds. The choice of substituent can be guided by the specific requirements of the biological target.
Utilizing Computational Modeling: Employing QSAR and molecular docking studies can help to predict the activity of virtual compounds and to prioritize the synthesis of the most promising analogues.
By systematically applying these design principles, it is possible to develop new indazole derivatives based on the this compound scaffold with enhanced therapeutic potential.
Future Research Directions and Potential Academic Contributions
Novel Synthetic Methodologies for Complex Indazole Architectures
The synthesis of indazole scaffolds has evolved significantly, moving beyond traditional methods that often require harsh conditions or multiple steps. nih.gov Future research could focus on applying modern, more efficient synthetic strategies to build upon the 3-Bromo-6-chloro-5-nitro-1H-indazole core. Transition-metal-catalyzed reactions, in particular, represent a powerful tool for creating complex molecular architectures in a more atom- and step-economical manner. nih.gov
Strategies such as C–H bond activation and annulation sequences, catalyzed by metals like rhodium or ruthenium, could be explored to construct fused-ring systems or introduce intricate substituents onto the indazole backbone. nih.gov These methods avoid the need for pre-functionalization of starting materials, offering a more direct route to novel derivatives. nih.gov Furthermore, developing metal-free synthetic pathways presents a "green" alternative, reducing reliance on costly and potentially toxic catalysts. researchgate.net
Table 1: Modern Synthetic Methodologies for Indazole Scaffolds
| Methodology | Catalyst/Reagent Example | Potential Advantage | Citation |
|---|---|---|---|
| C-H Activation/Annulation | Rh(III) or Ru(II) complexes | High atom economy, avoids pre-functionalization | nih.gov |
| Silver-Catalyzed C-H Amination | Ag(I) oxidant | Access to 3-substituted indazoles | nih.gov |
| Metal-Free Annulation | Benzyne precursors | Formation of diverse functionalized arenes | researchgate.net |
Advanced Mechanistic Studies of Biological Activities
While many indazole derivatives are known for their broad spectrum of biological activities, including anti-cancer and anti-inflammatory properties, the precise mechanisms of action often require deeper investigation. rsc.orgbiotech-asia.org For derivatives synthesized from this compound, future research should aim to elucidate their molecular pathways.
A study on closely related 3-chloro-6-nitro-1H-indazole derivatives revealed promising antileishmanial activity, with molecular docking studies suggesting the inhibition of the Leishmania trypanothione (B104310) reductase (TryR) enzyme as a potential mechanism. nih.govresearchgate.net This provides a clear direction for investigating derivatives of the title compound. Advanced mechanistic studies could involve enzymatic assays to confirm target inhibition and determine potency.
Furthermore, other indazole compounds have been shown to induce cancer cell apoptosis through pathways involving the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the modulation of key regulatory proteins like cleaved caspase-3, Bax, and Bcl-2. rsc.orgrsc.org Investigating whether derivatives of this compound trigger similar apoptotic pathways would be a significant academic contribution.
Rational Design of Indazole Derivatives for Specific Protein Targets
Rational, structure-based drug design offers a powerful alternative to traditional high-throughput screening by focusing on specific biological targets. nih.gov The indazole scaffold is present in several FDA-approved kinase inhibitors, where it often acts as a "hinge-binding" fragment. rsc.orgmdpi.com The 1H-indazole-3-amine structure, for instance, is known to bind effectively with the hinge region of tyrosine kinases. mdpi.com
Future work could involve the rational design of derivatives where the 3-bromo group of this compound is converted into an amine or amide. This would create a library of compounds designed to target the ATP-binding sites of specific protein kinases implicated in cancer, such as EGFR, VEGFR, and c-kit. nih.govnih.gov This approach, combining chemical synthesis with structural biology, could lead to the discovery of highly potent and selective inhibitors.
Application of Computational Chemistry in Indazole Drug Design and Reaction Prediction
Computational chemistry is an indispensable tool in modern drug discovery and chemical research. researchgate.net For this compound and its potential derivatives, a range of computational methods can be applied to accelerate research and provide deep molecular insights.
Density Functional Theory (DFT) calculations can be used to study the compound's electronic structure, predict its physicochemical properties, and analyze its chemical reactivity. nih.govresearchgate.net Molecular docking simulations can predict the binding modes and affinities of newly designed indazole derivatives against specific protein targets, such as the trypanothione reductase enzyme or various protein kinases. nih.govresearchgate.net To further validate these findings, Molecular Dynamics (MD) simulations can assess the stability of the predicted ligand-protein complexes in a simulated biological environment. researchgate.netresearchgate.net
Table 2: Applications of Computational Chemistry in Indazole Research
| Computational Technique | Application | Research Goal | Citation |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculate HOMO-LUMO energy gap, electrostatic potential | Predict reactivity and physicochemical properties | nih.gov |
| Molecular Docking | Predict binding modes and energies in protein active sites | Identify promising drug candidates, elucidate mechanism | nih.govresearchgate.net |
| Molecular Dynamics (MD) Simulation | Assess stability of ligand-protein complexes over time | Validate docking results, understand dynamic interactions | researchgate.netresearchgate.net |
Exploration of this compound as a Synthetic Intermediate for Advanced Chemical Structures
The functional group array of this compound makes it an exceptionally valuable building block for synthesizing more complex molecules. Each functional group serves as a handle for specific chemical transformations, allowing for the stepwise and controlled construction of advanced chemical structures.
The nitrogen at the N-1 position of the indazole ring can be readily alkylated. For example, related compounds like 3-bromo-6-nitroindazole have been reacted with propargyl bromide to yield N-alkynated products. researchgate.net This alkyne group can then undergo further reactions, such as 1,3-dipolar cycloadditions ("click chemistry"), to form triazole rings, a strategy used to create novel antileishmanial agents from 3-chloro-6-nitro-1H-indazole. nih.govresearchgate.net
The bromine atom at position 3 is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, alkyl, or amino groups. The nitro group at position 5 can be chemically reduced to an amine, which can then be acylated or used as a building block for further heterocycle formation. This multi-faceted reactivity allows for the systematic structural diversification of the parent molecule.
Table 3: Reactive Sites and Potential Transformations
| Position/Group | Reagent/Reaction Type | Resulting Structure | Citation |
|---|---|---|---|
| N-1 Position | Alkyl halides (e.g., Propargyl Bromide) / Base | N-1 alkylated indazole | researchgate.net |
| C-3 Bromo Group | Boronic acids / Suzuki Coupling | 3-Aryl-indazole derivative | mdpi.com |
| C-5 Nitro Group | Reducing agents (e.g., SnCl2, H2/Pd) | 5-Amino-indazole derivative | - |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing and purifying 3-bromo-6-chloro-5-nitro-1H-indazole?
- Methodological Answer :
- Synthesis : Start with a halogenated indazole precursor (e.g., 3-bromo-5-nitro-1H-indazole) . Introduce chlorine at the 6-position via electrophilic substitution using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C. Monitor reaction progress by TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Purification : Recrystallize the final product from methanol or ethanol under slow evaporation to obtain single crystals suitable for X-ray diffraction .
- Key Tools : 1H/13C NMR for structural validation, HRMS for molecular weight confirmation, and HPLC for purity assessment (>95%).
Q. Which crystallographic software and protocols are recommended for structural determination of halogenated indazoles?
- Methodological Answer :
- Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) . For data collection, employ a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement steps:
Integrate reflection data with SAINT.
Solve structure via intrinsic phasing (SHELXT).
Refine anisotropically using full-matrix least-squares (SHELXL).
Advanced Research Questions
Q. How do the substituents (Br, Cl, NO₂) influence regioselectivity in further functionalization reactions?
- Methodological Answer :
- Nitro Group (C5) : Strongly deactivates the ring, directing electrophiles to the meta position (C7).
- Halogens (Br at C3, Cl at C6) : Act as ortho/para directors but compete with nitro’s meta-directing effects.
- Experimental Validation : Perform Suzuki-Miyaura coupling at C3-Br using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O. Monitor regiochemical outcomes via 2D NMR (NOESY for spatial proximity) .
Q. What computational strategies predict intermolecular interactions in crystalline this compound?
- Methodological Answer :
- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize molecular geometry.
- Hirshfeld Surface Analysis : Input CIF data (from SHELXL refinement) into CrystalExplorer to quantify contact contributions (e.g., H···Br, π-π stacking) .
- Energy Frameworks : Calculate lattice energy (E_total = E_elec + E_disp + E_rep) to compare with experimental thermal stability (TGA/DSC).
Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for halogenated indazoles?
- Methodological Answer :
- Source Variation : Commercial suppliers often report melting points (mp) with ±2°C tolerance. Cross-validate using Differential Scanning Calorimetry (DSC) at 10°C/min.
- Polymorphism : Recrystallize from multiple solvents (e.g., MeOH, EtOAc) to isolate stable polymorphs. For example, reports mp = 415 K for a derivative, while similar compounds may vary due to packing differences .
Applications in Medicinal Chemistry
Q. What strategies link the substituent profile of this compound to kinase inhibition?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 kinase). The nitro group may form hydrogen bonds with Lys882, while Br/Cl enhance hydrophobic contacts.
- In Vitro Testing : Screen against cancer cell lines (e.g., MCF-7) using MTT assays. Compare IC₅₀ values with control compounds lacking halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
